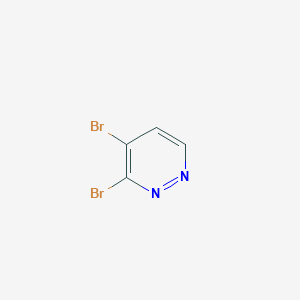![molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5](/img/structure/B14296233.png)
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a compound belonging to the family of acridine derivatives. These compounds are known for their intercalating properties, which allow them to insert themselves between DNA base pairs. This particular compound has been studied for its potential antitumor activity and its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- typically involves the reaction of acridine derivatives with appropriate amines. One common method involves the reaction of acridine-4-carboxylic acid with N,N-dimethyl-1,2-diaminoethane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar antitumor activity.
5-Substituted 9-aminoacridine-4-carboxamides: These compounds have been studied for their enhanced DNA binding and cytotoxicity
Uniqueness
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an antitumor agent .
Propiedades
Número CAS |
112022-04-5 |
|---|---|
Fórmula molecular |
C24H23N3O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Clave InChI |
OWMIGERTWFJWTP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
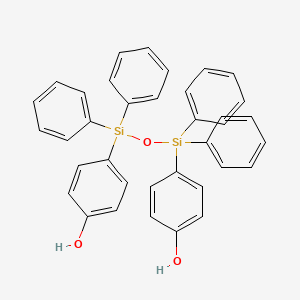
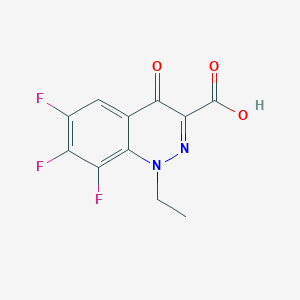
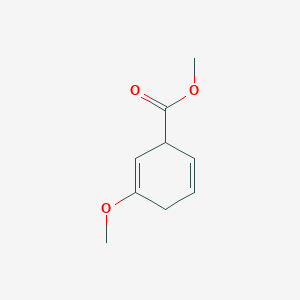
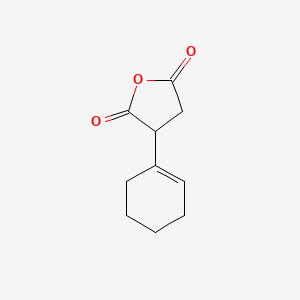
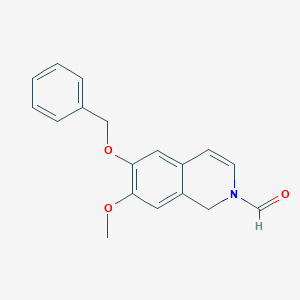
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
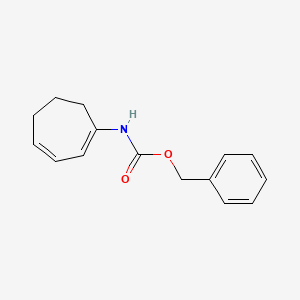
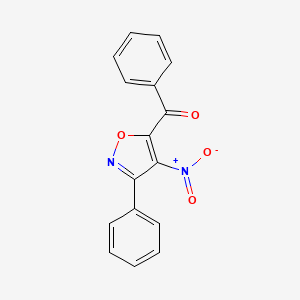
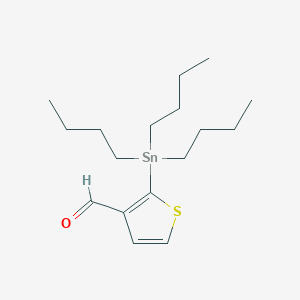
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
